molecular formula C13H18N2O3S B2602422 1-(4-Tosylpiperazin-1-yl)ethanone CAS No. 3347-05-5

1-(4-Tosylpiperazin-1-yl)ethanone

Cat. No.: B2602422
CAS No.: 3347-05-5
M. Wt: 282.36
InChI Key: RSIVSBAWSQRGLN-UHFFFAOYSA-N
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Description

1-(4-Tosylpiperazin-1-yl)ethanone is an organic compound that features a piperazine ring substituted with a tosyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tosylpiperazin-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the tosylation of piperazine followed by acylation. The tosylation step typically uses p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The acylation step involves reacting the tosylated piperazine with an acylating agent like acetyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tosylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperazine derivatives.

    Substitution: Formation of various substituted piperazine compounds.

Scientific Research Applications

1-(4-Tosylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(4-Ethylpiperazin-1-yl)ethanone
  • 1-(4-Methylpiperazin-1-yl)ethanone
  • Phenyl(4-tosylpiperazin-1-yl)methanone

Uniqueness: 1-(4-Tosylpiperazin-1-yl)ethanone is unique due to the presence of both the tosyl group and the ethanone moiety, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(17,18)15-9-7-14(8-10-15)12(2)16/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIVSBAWSQRGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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